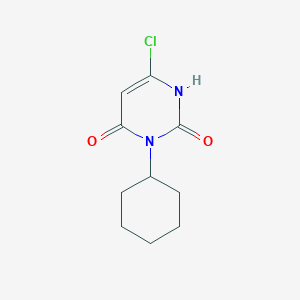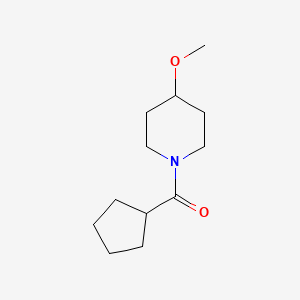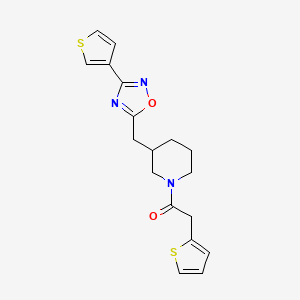
2-(Thian-4-yloxy)ethan-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Thian-4-yloxy)ethan-1-amine hydrochloride is a chemical compound with the CAS Number: 2138232-46-7 . It has a molecular weight of 197.73 . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 2-(Thian-4-yloxy)ethan-1-amine hydrochloride is1S/C7H15NS.ClH/c8-4-1-7-2-5-9-6-3-7;/h7H,1-6,8H2;1H . This code provides a specific representation of the molecule’s structure. Physical And Chemical Properties Analysis
2-(Thian-4-yloxy)ethan-1-amine hydrochloride is a powder that is stored at room temperature . It has a molecular weight of 197.73 .Wissenschaftliche Forschungsanwendungen
1. Polymer Functionalization and Drug Delivery
2-(Thian-4-yloxy)ethan-1-amine hydrochloride has been utilized in the synthesis of polyesters with pendant amine groups. These polyesters, derived from tyrosine, exhibit excellent cell penetration and gene delivery properties, making them potential candidates for drug delivery systems. Their biodegradability and low toxicity further enhance their suitability for medical applications (Zhang et al., 2012).
2. Synthesis of Bioactive Compounds
The compound plays a role in the synthesis of various bioactive compounds. For instance, it's used in the synthesis of 2‐bromo‐[1‐14C]ethanamine hydrobromide, which is a radiolabeled compound with potential applications in medical imaging and research (Bach & Bridges, 1982).
3. Development of Chemical Sensors
2-(Thian-4-yloxy)ethan-1-amine hydrochloride contributes to the development of chemical sensors. For example, it's used in creating fluorescent and chromogenic receptors for metal ion detection in aqueous solutions. These receptors can selectively detect ions like Iron (III), which is crucial in environmental monitoring and industrial processes (Fegade et al., 2014).
4. Corrosion Inhibition Studies
The compound is also used in the study of corrosion inhibition. Researchers have investigated derivatives of 2-(Thian-4-yloxy)ethan-1-amine hydrochloride for their effectiveness in preventing corrosion of metals like iron. These studies contribute to the development of more efficient and environmentally friendly corrosion inhibitors (Kaya et al., 2016).
5. Materials Science and Engineering
In materials science, this compound is involved in modifying the properties of materials like polyvinyl alcohol and acrylic acid hydrogels. Such modifications enhance the physical properties of these materials, making them suitable for diverse applications, including medical and industrial uses (Aly & El-Mohdy, 2015).
Safety And Hazards
The safety information for 2-(Thian-4-yloxy)ethan-1-amine hydrochloride indicates that it has the following hazard statements: H315, H319, H335 . These codes correspond to specific hazards, namely skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). The compound also has several precautionary statements, including P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These codes correspond to specific safety precautions to be taken when handling the compound.
Eigenschaften
IUPAC Name |
2-(thian-4-yloxy)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NOS.ClH/c8-3-4-9-7-1-5-10-6-2-7;/h7H,1-6,8H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBTVTXGNTZFIEG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1OCCN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Thian-4-yloxy)ethan-1-amine hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-N-[cyano-(2,3-dichlorophenyl)methyl]-3-(1-methylpyrazol-4-yl)prop-2-enamide](/img/structure/B2371672.png)

![[1-(Hydroxymethyl)-2,4,6-trimethylcyclohex-3-en-1-yl]methanol](/img/structure/B2371675.png)



![(Z)-N-(3-allyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2371685.png)

![4-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]-1-(2,5-dimethoxyphenyl)pyrrolidin-2-one](/img/structure/B2371687.png)
![[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-cyclopropylmethanone](/img/structure/B2371688.png)
![benzo[d]thiazol-2-yl(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)methanone](/img/structure/B2371689.png)
![Ethyl 1-((3,4-difluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2371690.png)

